2-amino-N-cyclohexylacetamide

Overview

Description

Molecular Structure Analysis

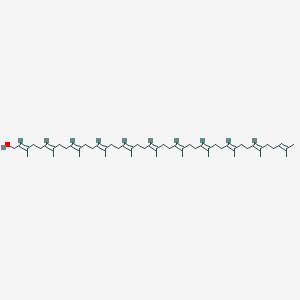

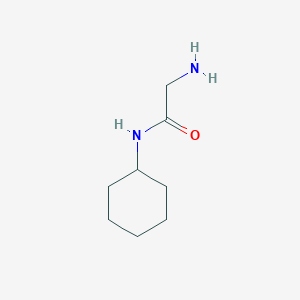

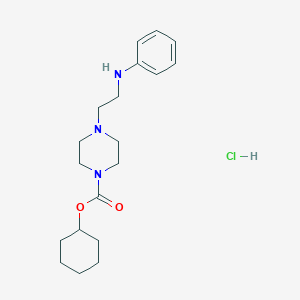

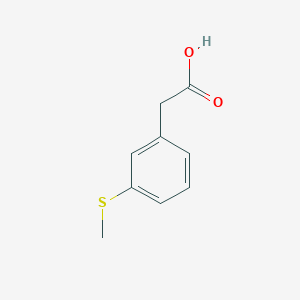

The molecular formula of 2-amino-N-cyclohexylacetamide is C8H16N2O . Its InChI code is 1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-N-cyclohexylacetamide are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis

2-amino-N-cyclohexylacetamide has a molecular weight of 156.23 . and is typically found in powder form . The melting point is between 201-203 degrees Celsius .Scientific Research Applications

Stereoretentive C–N Coupling

In organic synthesis, 2-amino-N-cyclohexylacetamide is used in stereoretentive carbon-nitrogen (C–N) coupling reactions. This process is crucial for creating chiral amines, which are significant in pharmaceuticals. The compound acts as an amidating agent in base-mediated reactions under transition-metal-free conditions, which is advantageous for its functional group tolerance and scalability .

Isotope Labeling

The compound is also instrumental in isotope labeling , particularly with nitrogen-15 (15N). This application is essential for tracing and studying the fate of nitrogen in chemical reactions and biological systems, providing insights into reaction mechanisms and pathways .

Pharmacophore Synthesis

2-amino-N-cyclohexylacetamide: serves as a key pharmacophore in drug design. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Its structure can be modified to enhance binding affinity and selectivity towards biological targets .

Chemical Education

In chemical education, this compound is used to demonstrate principles of green chemistry and sustainable practices in the laboratory. It exemplifies the use of less hazardous chemical syntheses and teaches students about the importance of designing safer chemicals .

Material Science

In material science, 2-amino-N-cyclohexylacetamide can be utilized in the development of smart materials . These materials respond to changes in their environment (such as pH, temperature, or light) and can be used in sensors or as actuators in various applications .

Environmental Chemistry

In environmental chemistry, 2-amino-N-cyclohexylacetamide can be employed in the study of chemical degradation processes . Understanding how this compound breaks down in the environment helps in assessing its ecological impact and in designing biodegradable alternatives .

Biochemistry Research

Lastly, in biochemistry research, it’s used to investigate enzyme-substrate interactions . The compound can act as a substrate or inhibitor in enzymatic assays, aiding in the exploration of enzyme kinetics and functions .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-cyclohexylacetamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression.

Mode of Action

2-amino-N-cyclohexylacetamide interacts with its targets by inhibiting their activity . This inhibition can lead to changes in cellular processes, such as cell proliferation and gene expression, which can ultimately affect the growth and survival of cancer cells .

Biochemical Pathways

Inhibition of Bcr-Abl and HDAC1 can disrupt these pathways, leading to decreased cancer cell growth and survival .

Result of Action

The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-cyclohexylacetamide can lead to decreased cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of patients with cancers that are sensitive to these targets .

properties

IUPAC Name |

2-amino-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLOXQXPTSLRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclohexylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)